molecular formula C6H11NO3 B12281687 (1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid

(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid

Cat. No.: B12281687
M. Wt: 145.16 g/mol
InChI Key: CXBOBABAALGALT-NJGYIYPDSA-N
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Description

(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is a unique cyclobutane derivative with an amino group and a hydroxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditionsThe reaction conditions often involve the use of formaldehyde and a base to facilitate the hydroxymethylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the amino group results in an amine.

Scientific Research Applications

(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The amino group and hydroxymethyl group allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxymethyl group on the cyclobutane ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1S,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m0/s1

InChI Key

CXBOBABAALGALT-NJGYIYPDSA-N

Isomeric SMILES

C1C[C@]([C@@H]1CO)(C(=O)O)N

Canonical SMILES

C1CC(C1CO)(C(=O)O)N

Origin of Product

United States

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